Receptor Binding Affinity and Selectivity: LY3020371 (Active Moiety) vs. mGlu2/3 Agonist LY354740
The active parent acid, LY3020371, demonstrates high-affinity, competitive binding to human mGlu2 and mGlu3 receptors. In a direct head-to-head comparison within the same assay system, LY3020371 exhibited Ki values of 5.26 nM and 2.50 nM for hmGlu2 and hmGlu3, respectively [1]. This contrasts with the reported binding affinity of the mGlu2/3 agonist LY354740, which has a Ki of 80 nM at mGlu2 receptors [2]. Furthermore, evaluation of LY3020371 across all other human mGlu receptor subtypes (mGlu1, mGlu4-8) revealed high selectivity for mGlu2/3, with no significant activity at other subtypes at concentrations up to 25 µM [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | LY3020371: hmGlu2 Ki = 5.26 nM; hmGlu3 Ki = 2.50 nM |
| Comparator Or Baseline | mGlu2/3 Agonist LY354740: mGlu2 Ki = 80 nM |
| Quantified Difference | ~15-fold higher affinity for LY3020371 at mGlu2 |
| Conditions | Membranes from cells expressing recombinant human mGlu receptor subtypes; displacement of [3H]-LY459477 |
Why This Matters
Higher binding affinity translates to lower required drug concentrations for target engagement, potentially improving the therapeutic window and reducing off-target effects at higher doses.
- [1] Witkin, J. M., et al. (2017). In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist. Neuropharmacology, 115, 100-114. View Source
- [2] Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1-11. View Source
